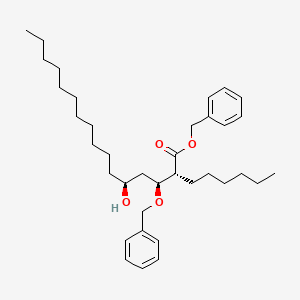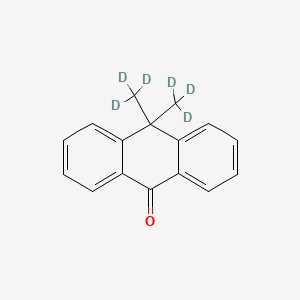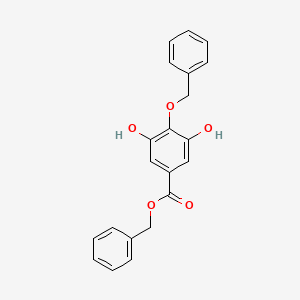
Bendamustine Bis-mercapturic Acid-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bendamustine Bis-mercapturic Acid-d6” is a biochemical used for proteomics research . It has a molecular formula of C26H31D6N5O8S2 and a molecular weight of 617.77 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 617.77 . Other physical and chemical properties specific to “this compound” were not found in the search results.
Applications De Recherche Scientifique
Metabolic Profiling and Characterization
Research on bendamustine, including studies on its deuterated forms like Bendamustine Bis-mercapturic Acid-d6, has primarily focused on understanding its metabolic fate and the identification of its metabolites. Studies have shown that bendamustine undergoes extensive metabolism involving oxidative and/or hydrolytic dehalogenation, N-dealkylation, and conjugation pathways, leading to the formation of various metabolites, including mercapturic acids and sulfoxides. These metabolites are critical for assessing the drug's pharmacokinetics and potential toxicity profiles (Chovan et al., 2007; Teichert et al., 2009; Dubbelman et al., 2012).
Synthesis and Chemical Modifications
Efforts in synthesizing deuterated versions of bendamustine, such as this compound, have been driven by the need for stable isotope-labeled compounds for clinical studies and improved therapeutic profiles. An effective method for the regioselective deuteration of bendamustine was developed to achieve high deuterium incorporation, which is crucial for pharmacokinetic and metabolic studies (Liu et al., 2018).
Mechanistic Insights and Therapeutic Applications
Bendamustine's mechanism of action, including its inhibition of STAT3 signaling and induction of apoptosis in cancer cells, has been a significant area of interest. It differentiates bendamustine from other alkylating agents by its unique ability to bind to DNA and interfere with its replication, contributing to its therapeutic efficacy in treating hematological malignancies (Iwamoto et al., 2017).
Mécanisme D'action
Target of Action
Bendamustine Bis-mercapturic Acid-d6 is a labeled metabolite of Bendamustine . Bendamustine is primarily used in the treatment of indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy . The primary targets of Bendamustine are both active and quiescent cells .
Mode of Action
Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, Bendamustine causes intra- and inter-strand crosslinks between DNA bases resulting in cell death .
Biochemical Pathways
It is known that bendamustine differs from other alkylating agents in its effects on dna repair and cell cycle progression .
Pharmacokinetics
The parent compound, bendamustine, is known to have significant efficacy in patients with indolent lymphomas and chronic lymphocytic leukemia (cll), including in patients with disease refractory to conventional alkylating agents and rituximab .
Result of Action
The result of Bendamustine’s action is cell death, caused by intra- and inter-strand crosslinks between DNA bases . Bendamustine can induce cell death through both apoptotic and nonapoptotic pathways, thereby retaining activity even in cells without a functional apoptotic pathway .
Action Environment
It is known that the parent compound, bendamustine, has a superior toxicity profile compared to that of conventional alkylating agents .
Propriétés
IUPAC Name |
4-[5-[bis[2-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTNDPUOARKGRL-GFRDMBKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C([2H])([2H])[2H])C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













